

Standard Operating Procedure for S-2238 Chromogenic Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: *H-D-Phe-Pip-Arg-pNA acetate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The S-2238 chromogenic assay is a widely utilized method for the determination of thrombin activity. S-2238 (H-D-Phe-Pip-Arg-pNA) is a synthetic chromogenic substrate specific for thrombin.[1][2] The principle of the assay is based on the enzymatic cleavage of the substrate by thrombin, which releases the chromophore p-nitroaniline (pNA).[3] The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the thrombin activity in the sample.[3][4] This assay can be adapted to measure various components of the coagulation cascade, including prothrombin, antithrombin, and heparin.[5][6]

Physicochemical and Kinetic Properties of S-2238

The S-2238 substrate is a peptide linked to p-nitroaniline.[3] Key properties are summarized below for easy reference.

Property	Value	Reference
Chemical Name	H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride	[5]
Molecular Weight	625.6 g/mol	[5]
Molar Extinction Coefficient (ϵ) of pNA at 405 nm	10,400 M ⁻¹ cm ⁻¹	[3]
Solubility	> 10 mmol/L in H ₂ O	[5]
Storage (Substance)	2-8°C, protected from light, dry	[5][6]
Storage (Solution)	1 mmol/L in H ₂ O is stable for > 6 months at 2-8°C	[5][6]

Kinetic Parameters of S-2238 with Thrombin

The Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_{max}) are crucial for understanding the enzyme-substrate interaction.

Enzyme	K_m (mol/L)	V_{max} (mol/min per NIH-U)	Conditions	Reference
Human Thrombin	0.7×10^{-5}	1.7×10^{-7}	37°C, 0.05 mol/L Tris buffer pH 8.3, I 0.15	[4][7]
Bovine Thrombin	0.9×10^{-5}	2.2×10^{-7}	37°C, 0.05 mol/L Tris buffer pH 8.3, I 0.15	[4][7]

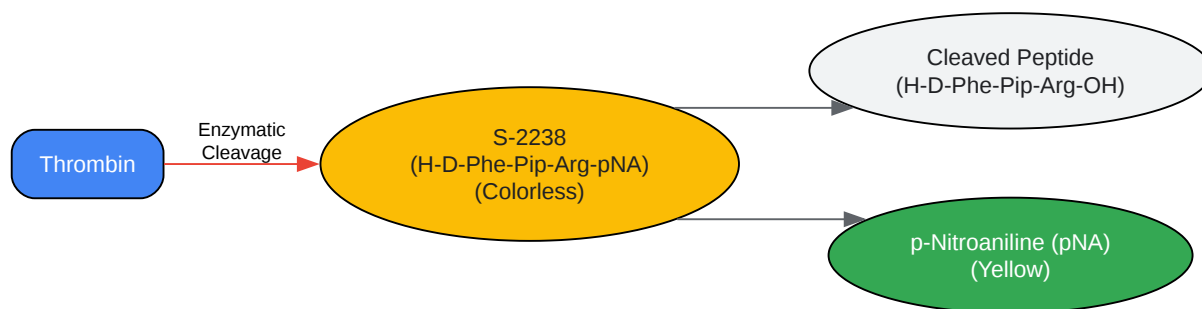
I. Determination of Thrombin Activity

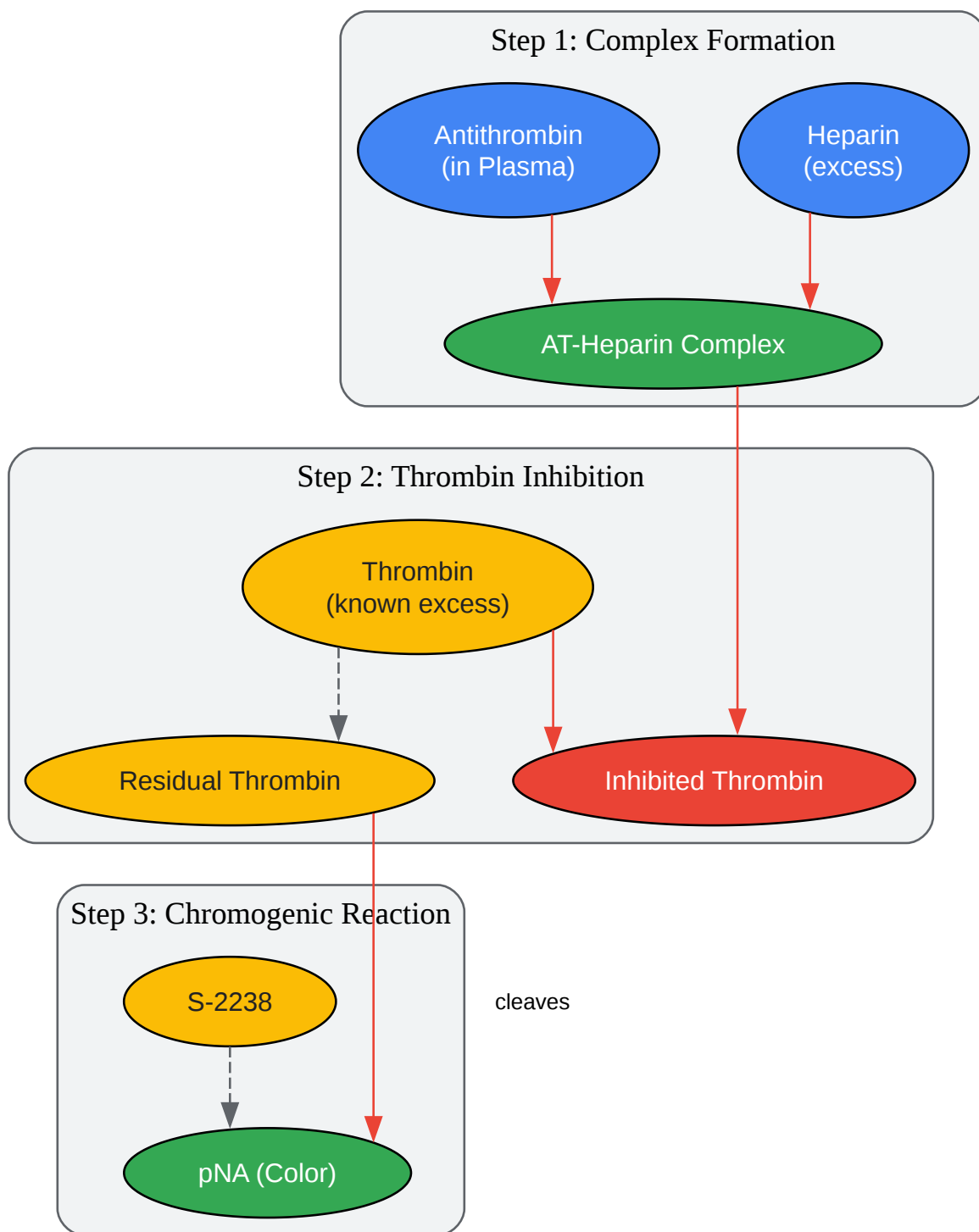
This protocol outlines the direct measurement of thrombin activity using S-2238.

A. Principle

Thrombin in the sample directly cleaves the S-2238 substrate, releasing p-nitroaniline (pNA). The rate of pNA formation is measured spectrophotometrically at 405 nm and is proportional to the thrombin concentration.^[4]

B. Reaction Pathway





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